molecular formula C16H21N3O2S B6581883 1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1209943-12-3

1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B6581883
CAS No.: 1209943-12-3
M. Wt: 319.4 g/mol
InChI Key: WXPQYFKOQWGBRR-UHFFFAOYSA-N
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Description

1-{4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic synthesis. Common routes include the formation of the oxadiazole ring via cyclization reactions, followed by coupling with the piperidine and thiophene components. Reaction conditions often require precise temperature control, the use of solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production may scale up these synthesis steps with optimizations to increase yield and purity. Processes might involve continuous flow reactions and advanced purification techniques like chromatography and recrystallization to meet the standards required for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation: : The thiophene ring can be oxidized under certain conditions to form sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the oxadiazole ring, leading to ring-opened products.

  • Substitution: : The piperidine ring can undergo nucleophilic substitutions, often involving halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: KMnO₄, H₂O₂

  • Reducing agents: NaBH₄, LiAlH₄

  • Substitution reagents: Halogens, alkyl halides

Major Products

Major products from these reactions include derivatives with modified oxadiazole, piperidine, and thiophene rings, which can significantly alter the compound’s properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features, which make it a versatile intermediate in organic synthesis. It serves as a building block for more complex molecules.

Biology and Medicine

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its pharmacokinetic properties are often studied to understand its potential as a therapeutic agent.

Industry

In the industrial sector, the compound is utilized in the development of new materials, such as polymers with specific electronic properties, and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action for 1-{4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one involves interactions with molecular targets such as enzymes or receptors. This could lead to the inhibition or activation of certain biological pathways, with the oxadiazole ring playing a critical role in these interactions through hydrogen bonding and electrostatic forces.

Comparison with Similar Compounds

When compared to similar compounds, 1-{4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one stands out due to its unique combination of the oxadiazole, piperidine, and thiophene rings. Similar compounds include:

  • 1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethan-1-one

  • 1-(4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-2-one

These comparisons highlight the distinctive structural and functional properties of the compound.

Properties

IUPAC Name

1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11(2)15-17-18-16(21-15)12-5-7-19(8-6-12)14(20)10-13-4-3-9-22-13/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPQYFKOQWGBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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